N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
The compound “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide” is a complex organic molecule. It contains several functional groups and rings, including a benzothiazole ring, a tetrahydrothienopyridine ring, a sulfonyl group, and an amide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates has been described, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For example, the synthesis process mentioned above involves the reaction of N-hetaryl ureas with alcohols .Scientific Research Applications
Antimalarial and Antiviral Applications
Research indicates that sulfonamide derivatives, which include structural features similar to the mentioned compound, have been investigated for their antimalarial activities. A study highlighted the reactivity investigation of sulfonamide derivatives, including their in vitro antimalarial activity and ADMET properties, demonstrating significant antimalarial activity with low cytotoxicity, suggesting potential for further drug development (Fahim & Ismael, 2021). Additionally, these compounds have shown promise in molecular docking studies against Plasmepsin-1 and Plasmepsin-2, which are relevant to malaria, as well as main protease and Spike Glycoprotein of SARS-CoV-2, indicating potential applications in antiviral therapies.
Synthesis of Heterocyclic Compounds
The synthesis of new heterocycles based on sulfonamide derivatives has been a focus of research due to their antimicrobial activity. Studies demonstrate the synthesis of various heterocyclic compounds, including thiazolopyridines and benzothiazoles, starting from sulfonamide-based precursors. These synthetic routes have enabled the exploration of these compounds' antimicrobial activities, highlighting their potential as templates for developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Molecular Docking and Biological Screening
Further applications include molecular docking and in vitro screening to evaluate the biological activities of synthesized compounds. Novel pyridine and fused pyridine derivatives have been prepared and subjected to molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. These studies underscore the potential of these compounds in the development of antimicrobial and antioxidant agents, based on their exhibited activities (Flefel et al., 2018).
Electrophysiological Activity
The chemical structure of interest is also related to compounds studied for their cardiac electrophysiological activity. N-substituted imidazolylbenzamides or benzene-sulfonamides have been synthesized and evaluated for their potential as selective class III electrophysiological agents. These studies highlight the importance of the imidazol-1-yl moiety (similarly relevant to the chemical structure ) for producing class III electrophysiological activity, suggesting a potential avenue for the development of new therapeutic agents targeting cardiac arrhythmias (Morgan et al., 1990).
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S3/c1-18-7-5-6-15-33(18)40(36,37)21-12-10-20(11-13-21)27(35)31-29-26(28-30-23-8-3-4-9-24(23)38-28)22-14-16-32(19(2)34)17-25(22)39-29/h3-4,8-13,18H,5-7,14-17H2,1-2H3,(H,31,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFOZPOFARCKIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C5=NC6=CC=CC=C6S5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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